2-Amino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid methyl ester
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Overview
Description
2-Amino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid methyl ester is an organic compound that features both amino and ester functional groups The presence of fluorine atoms in its structure makes it particularly interesting due to the unique properties that fluorine imparts, such as increased metabolic stability and lipophilicity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid methyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the corresponding benzaldehyde derivative, which is then subjected to a Strecker synthesis to introduce the amino group. The final step involves esterification to form the methyl ester.
Preparation of Benzaldehyde Derivative: The starting material, 3-fluoro-4-trifluoromethyl-benzaldehyde, can be synthesized via electrophilic aromatic substitution reactions.
Strecker Synthesis: The benzaldehyde derivative reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.
Esterification: The aminonitrile is then hydrolyzed and esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique fluorine-containing structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid methyl ester involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3-fluoro-phenyl)-propionic acid methyl ester: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid methyl ester: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
The unique combination of the amino, ester, and trifluoromethyl groups in 2-Amino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid methyl ester imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, particularly in the development of new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO2/c1-18-10(17)9(16)5-6-2-3-7(8(12)4-6)11(13,14)15/h2-4,9H,5,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADIMHYUMNTSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)C(F)(F)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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